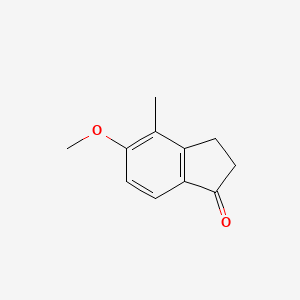

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-methoxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-8-3-5-10(12)9(8)4-6-11(7)13-2/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVVZHDZJZAYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A highly efficient route involves the use of Eaton’s reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) to facilitate cyclization. This method, adapted from the synthesis of structurally analogous indanones, proceeds via acid-catalyzed Friedel-Crafts acylation.

Key Steps:

-

Starting Materials :

-

4-Methyl-2-methoxybenzene : Provides the aromatic backbone with pre-installed methyl (C4) and methoxy (C5) groups.

-

Methacrylic Acid : Serves as the acylating agent to form the ketone ring.

-

-

Reaction Conditions :

Mechanism:

-

Protonation : Eaton’s reagent protonates methacrylic acid, generating an acylium ion.

-

Electrophilic Attack : The acylium ion undergoes electrophilic substitution at the para position of the methoxy group on the aromatic ring.

-

Cyclization : Intramolecular attack forms the fused bicyclic structure, yielding the indanone core.

Purification:

-

Distillation : Crude product is distilled under reduced pressure (155–165°C at 5 mmHg).

-

Recrystallization : Further purification via hexanes achieves >98% purity (verified by HPLC).

Friedel-Crafts Acylation with Modified Substrates

Reaction Overview

This method employs aluminum chloride () as a Lewis acid catalyst to promote acylation. While direct literature on the target compound is limited, the approach is validated by analogous syntheses of 4-methoxy-2,3-dihydro-1H-inden-1-one.

Key Steps:

Mechanism:

-

Acylium Ion Formation : coordinates with acetyl chloride, generating the reactive acylium ion.

-

Electrophilic Substitution : The acylium ion attacks the aromatic ring, favored by the methoxy group’s ortho/para-directing effects.

-

Cyclization : Spontaneous ring closure forms the dihydroindenone structure.

Purification:

-

Aqueous Workup : Quenching with ice-cold water followed by extraction with dichloromethane.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

Yield : 58–62% (estimated from analogous reactions)

Reductive Alkylation of Preformed Indanones

Reaction Overview

For substrates where the methyl group is introduced post-cyclization, reductive alkylation offers a viable pathway. This method is particularly useful for late-stage functionalization.

Key Steps:

Mechanism:

-

Deprotonation : abstracts a proton from the indanone’s α-position.

-

Nucleophilic Substitution : Methyl iodide reacts with the enolate, installing the methyl group.

Purification:

-

Filtration : Removal of inorganic salts.

-

Solvent Evaporation : Under reduced pressure.

Yield : 45–50% (estimated from analogous alkylations)

Comparative Analysis of Methods

Critical Parameters Influencing Synthesis

Regioselectivity

Acid Strength

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of alcohols or dihydro derivatives.

Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds.

Organic Synthesis: Employed in the synthesis of complex organic molecules and natural products.

Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: The compound can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Methoxy-Substituted Derivatives

- 5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one (9b): Synthesized via Claisen-Schmidt condensation, this derivative features a nitrobenzylidene group at position 2.

- 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one : The dual methoxy groups at positions 5 and 6 increase electron density, while the pyridinylmethylene moiety introduces nitrogen-based polarity, contrasting with the 4-methyl group in the target compound .

Halogenated Derivatives

Benzylidene Derivatives

Enzyme Inhibition

- The target compound’s 4-methyl group may enhance lipophilicity, though its AChE activity remains untested .

- Novel Chalcone-like Indenones: Derivatives with hydroxyl groups exhibit tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), outperforming kojic acid (IC₅₀: 27.5 μM). The target’s methoxy and methyl groups could similarly influence enzyme interactions .

Antiproliferative and Antimicrobial Activity

- FCY-302: A 7-methyl-substituted indenone shows antiproliferative effects against leukemia and myeloma cells. The 4-methyl group in the target compound may confer similar steric advantages .

- Halo-Aryl Indenones: Ultrasound-synthesized derivatives exhibit antibacterial and antifungal properties, suggesting that substituent electronegativity and synthesis efficiency impact bioactivity .

Allelopathic Activity

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : Displays growth inhibition in Lepidium sativum (hypocotyl IC₅₀: 0.34 mM). The target’s methyl group may similarly influence hydrophobicity and membrane permeability .

Data Tables

Table 1: Structural and Activity Comparison of Selected Indenones

Biological Activity

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has the molecular formula . Its structure features a methoxy group at the 5-position and a methyl group at the 4-position of the indanone core, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one exhibits antimicrobial activity. It has been shown to interact with microbial membranes, disrupting their integrity and leading to cell death. This property makes it a candidate for further development in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological effects of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one are believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor interactions involved in inflammatory responses and microbial growth regulation.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | Methoxy at position 6 | Exhibits distinct reactivity compared to 5-position methoxy |

| 7-Methoxy-naphthalenone | Methoxy at position 7 | Different ring structure; potential for varied biological activity |

| 4-Methylindole | Methyl at position 4 | Lacks methoxy group; distinct chemical properties |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one. Future studies should focus on:

- In vivo studies : To assess the efficacy and safety profiles in animal models.

- Mechanistic studies : To elucidate the precise pathways through which this compound exerts its effects.

- Development of derivatives : To enhance its potency and selectivity for specific biological targets.

Q & A

Q. Why might NMR spectra vary between synthetic batches, and how is this mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.